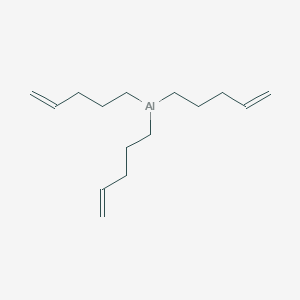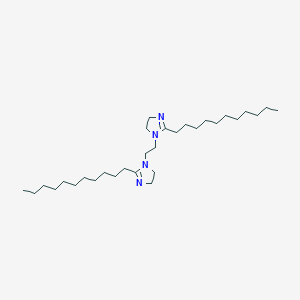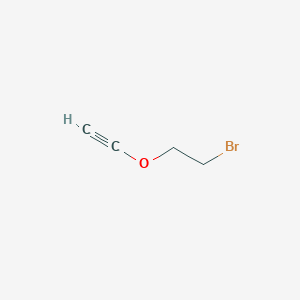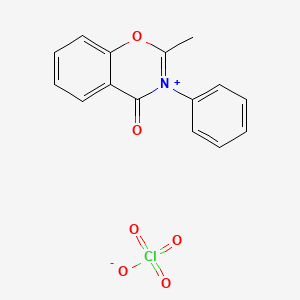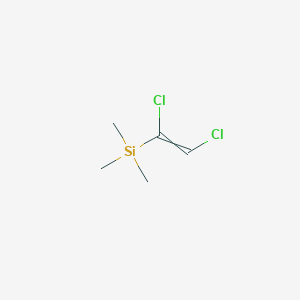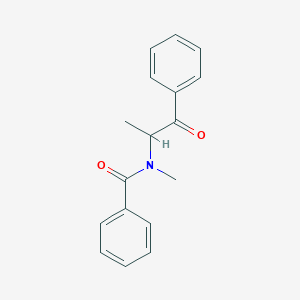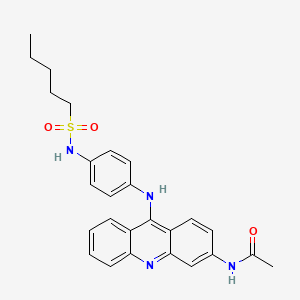
Pentanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, and a sulfonamide group, which is commonly found in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- typically involves multiple steps, starting with the preparation of the acridine derivative. One common method involves the reaction of 9-aminoacridine with acetic anhydride to form 9-acetamidoacridine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to introduce the sulfonamide group. The final step involves the reduction of the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to the presence of the acridine moiety.
Medicine: Investigated for its potential use in cancer therapy as it can intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific DNA sequences, particularly those rich in adenine-thymine (A-T) pairs, and induces double-stranded breaks .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]pentane-1-sulfonamide: Similar structure but with a methoxy group instead of an acetamido group.
N-[9-[4-(pentylsulfonylamino)anilino]acridin-3-yl]acetamide: Similar structure with variations in the sulfonamide and acridine moieties.
Uniqueness
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acridine and sulfonamide groups allows for a wide range of applications and interactions with biological molecules.
Propriétés
Numéro CAS |
53222-03-0 |
|---|---|
Formule moléculaire |
C26H28N4O3S |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
N-[9-[4-(pentylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C26H28N4O3S/c1-3-4-7-16-34(32,33)30-20-12-10-19(11-13-20)28-26-22-8-5-6-9-24(22)29-25-17-21(27-18(2)31)14-15-23(25)26/h5-6,8-15,17,30H,3-4,7,16H2,1-2H3,(H,27,31)(H,28,29) |
Clé InChI |
ARJMVZJVCUBKTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
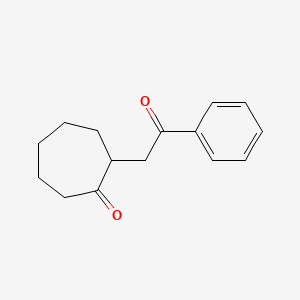

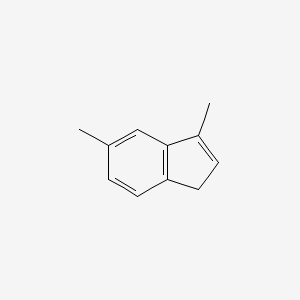
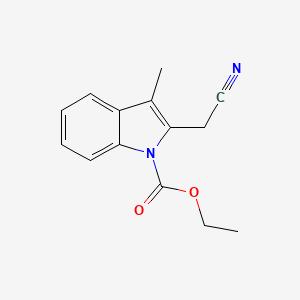
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)

